REACTION_CXSMILES
|
CC[CH2:3][CH:4]([C:7]1S[C:10]([C:12]2[S:13][C:14]([C:17]3[S:18][C:19](C4SC(C(CC)CCC)=CC=4)=[CH:20][CH:21]=3)=[CH:15][CH:16]=2)=[CH:9][CH:8]=1)CC.S1C=CC=C1C1SC=CC=1.C(OC(=O)CCCCC)(=[O:49])CCCCC.B(F)(F)F.CCOCC>C1(C)C=CC=CC=1>[C:10]([C:12]1[S:13][C:14]([C:17]2[S:18][CH:19]=[CH:20][CH:21]=2)=[CH:15][CH:16]=1)(=[O:49])[CH2:9][CH2:8][CH2:7][CH2:4][CH3:3] |f:3.4|
|
Name
|
5,5′″-Bis(4-n-hexyl)-2,2′:5′,2″:5″,2′″-quaterthiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(CC)C1=CC=C(S1)C=1SC(=CC1)C=1SC(=CC1)C=1SC(=CC1)C(CCC)CC
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1SC=CC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OC(CCCCC)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate (allowing for venting of carbon dioxide gas)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
chromatographed on 160 grams of silica gel eluting with hexane/methylene chloride mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)C1=CC=C(S1)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |